molecular formula C11H10ClF3N2O B2477841 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-cyclopropylacetamide CAS No. 383148-41-2

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-cyclopropylacetamide

Cat. No.: B2477841
CAS No.: 383148-41-2
M. Wt: 278.66
InChI Key: CBCVTBCICWACRW-UHFFFAOYSA-N
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Description

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-cyclopropylacetamide is an organic compound that features a pyridine ring substituted with a chloro and trifluoromethyl group, and an acetamide moiety attached to a cyclopropyl group

Mechanism of Action

Target of Action

Similar compounds have been known to affect proteins in the cytoskeleton of certain organisms .

Mode of Action

It is thought to interact with its targets, potentially causing changes in their structure or function

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect how the compound interacts with its targets and its overall effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-cyclopropylacetamide typically involves the following steps:

    Starting Material: The synthesis begins with 3-chloro-5-(trifluoromethyl)pyridine.

    Formation of Intermediate: The pyridine derivative undergoes a reaction with cyclopropylamine to form an intermediate.

    Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-cyclopropylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.

    Oxidation Products: Oxidized derivatives such as pyridine N-oxides.

    Reduction Products: Reduced derivatives such as amines or alcohols.

Scientific Research Applications

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-cyclopropylacetamide has several scientific research applications:

    Pharmaceuticals: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs with anti-inflammatory, anti-cancer, or anti-microbial properties.

    Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its ability to interact with biological targets in pests or weeds.

    Materials Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine
  • 2-chloro-5-(trifluoromethyl)pyridine
  • 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile

Uniqueness

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-cyclopropylacetamide is unique due to the presence of both a cyclopropyl group and an acetamide moiety, which confer distinct chemical and biological properties. The cyclopropyl group adds rigidity and steric bulk, potentially enhancing the compound’s binding affinity to its molecular targets. The acetamide moiety can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules.

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF3N2O/c12-8-3-6(11(13,14)15)5-16-9(8)4-10(18)17-7-1-2-7/h3,5,7H,1-2,4H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCVTBCICWACRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822002
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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